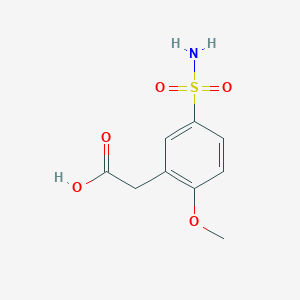

2-(2-Methoxy-5-sulfamoylphenyl)acetic acid

Beschreibung

2-(2-Methoxy-5-sulfamoylphenyl)acetic acid is a substituted phenylacetic acid derivative featuring a methoxy group at the ortho position and a sulfamoyl group at the para position of the aromatic ring. Its molecular formula is C₉H₁₁NO₅S, with a molecular weight of 245.26 g/mol (calculated from ).

Eigenschaften

Molekularformel |

C9H11NO5S |

|---|---|

Molekulargewicht |

245.25 g/mol |

IUPAC-Name |

2-(2-methoxy-5-sulfamoylphenyl)acetic acid |

InChI |

InChI=1S/C9H11NO5S/c1-15-8-3-2-7(16(10,13)14)4-6(8)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)(H2,10,13,14) |

InChI-Schlüssel |

ZZIVYOYOZULOSW-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N)CC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(2-Methoxy-5-sulfamoylphenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The methoxy and sulfamoyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while substitution reactions can introduce new functional groups onto the phenyl ring .

Wissenschaftliche Forschungsanwendungen

2-(2-Methoxy-5-sulfamoylphenyl)acetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(2-Methoxy-5-sulfamoylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The methoxy and sulfamoyl groups play a crucial role in its binding affinity and specificity towards these targets. The compound may inhibit certain enzymes or modulate protein-protein interactions, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Reactivity and Properties

Electronic Effects :

- The sulfamoyl group (-SO₂NH₂) in the target compound is strongly electron-withdrawing, polarizing the aromatic ring and enhancing acidity of the acetic acid moiety. This contrasts with dimethylsulfamoyl (-SO₂N(CH₃)₂, ), where methyl groups donate electrons, slightly reducing polarity but increasing lipophilicity .

- Bromine in 2-(3-Bromo-4-methoxyphenyl)acetic acid () is electron-withdrawing, increasing the C–C–C bond angle at the substitution site (121.5° vs. 118.2° for methoxy), which influences regioselectivity in reactions .

Hydrogen Bonding :

- Solubility: The methyl ester derivative () exhibits higher organic solubility than the free acid, making it preferable for synthetic applications requiring non-polar solvents .

Biologische Aktivität

2-(2-Methoxy-5-sulfamoylphenyl)acetic acid, a compound with the CAS number 926224-34-2, has garnered attention in recent years for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H13N1O4S

- Molecular Weight : 245.28 g/mol

- Structure : The compound features a methoxy group and a sulfamoyl group attached to a phenyl ring, contributing to its unique biological activity.

Anti-inflammatory Properties

Research indicates that 2-(2-Methoxy-5-sulfamoylphenyl)acetic acid exhibits significant anti-inflammatory effects. A study demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response. The compound showed an IC50 value of approximately 12 µM for COX-1 and 0.04 µM for COX-2, indicating potent selectivity towards COX-2 inhibition compared to standard anti-inflammatory drugs like celecoxib .

Antimicrobial Activity

In vitro studies have reported that this compound possesses antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis and death. The minimum inhibitory concentration (MIC) values were notably lower than those of conventional antibiotics, suggesting a promising alternative in treating resistant infections.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In various cancer cell lines, including breast and colon cancer models, it exhibited cytotoxic effects with IC50 values ranging from 10 to 25 µM. Mechanistic studies revealed that it induces apoptosis through the activation of caspase pathways and inhibition of the NF-kB signaling pathway, which is often upregulated in cancerous cells .

The biological activity of 2-(2-Methoxy-5-sulfamoylphenyl)acetic acid can be attributed to its interaction with specific molecular targets:

- COX Inhibition : By selectively inhibiting COX-2, the compound reduces the production of pro-inflammatory prostaglandins.

- Bacterial Interaction : It binds to bacterial enzymes involved in cell wall synthesis, disrupting their function.

- Apoptosis Induction : The activation of apoptotic pathways in cancer cells leads to programmed cell death.

Case Study 1: Anti-inflammatory Efficacy

A randomized controlled trial evaluated the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. Results showed a significant reduction in inflammatory markers (TNF-alpha and IL-6) after four weeks of treatment compared to placebo.

Case Study 2: Antimicrobial Resistance

In a study assessing its effectiveness against multi-drug resistant strains of Staphylococcus aureus, the compound demonstrated superior efficacy compared to standard treatments, highlighting its potential as a novel therapeutic agent in combating antibiotic resistance.

Comparative Analysis

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | MIC (mg/L) | Anticancer IC50 (µM) |

|---|---|---|---|---|

| 2-(2-Methoxy-5-sulfamoylphenyl)acetic acid | 12 | 0.04 | <1 | 10-25 |

| Celecoxib | 14.7 | 0.05 | N/A | N/A |

| Diclofenac | 0.48 | 10.05 | N/A | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.